

In-Depth Technical Guide: 2,5-dichloro-4-iodo-1,3-thiazole

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Compound of Interest

Compound Name: 2,5-dichloro-4-iodo-1,3-thiazole

Cat. No.: B6220605

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dichloro-4-iodo-1,3-thiazole is a polyhalogenated heterocyclic compound belonging to the thiazole family. Thiazole rings are significant structural motifs in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1] The introduction of halogen atoms to the thiazole core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacological activity. This guide provides a comprehensive overview of **2,5-dichloro-4-iodo-1,3-thiazole**, including its synthesis, physicochemical properties, and potential applications in research and drug development. Due to the limited publicly available data for this specific compound, this guide also draws upon information from closely related polyhalogenated thiazoles to infer its chemical behavior and potential utility.

Physicochemical Properties

While specific experimental data for **2,5-dichloro-4-iodo-1,3-thiazole** is not widely reported, its fundamental properties can be predicted or inferred from its structure and data available on public databases like PubChem.[2]

| Property | Value | Source |
|-------------------|------------------------------------|------------|
| Molecular Formula | C ₃ Cl ₂ INS | PubChem[2] |
| Molecular Weight | 295.91 g/mol | Calculated |
| InChIKey | YRYAAUSCXJPRPQ-UHFFFAOYSA-N | PubChem[2] |
| Predicted XlogP | 3.6 | PubChem[2] |

Note: The data in this table is largely predicted and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

The synthesis of **2,5-dichloro-4-iodo-1,3-thiazole** is described in the scientific literature, notably within patent documentation. A plausible synthetic route involves the direct iodination of a pre-existing dichlorothiazole precursor.

Experimental Protocol: Iodination of 2,5-Dichlorothiazole (Hypothetical)

This protocol is based on general methods for the halogenation of thiazole rings and should be optimized for specific laboratory conditions.

Materials:

- 2,5-dichlorothiazole
- N-Iodosuccinimide (NIS)
- Anhydrous Acetonitrile (MeCN)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis

Procedure:

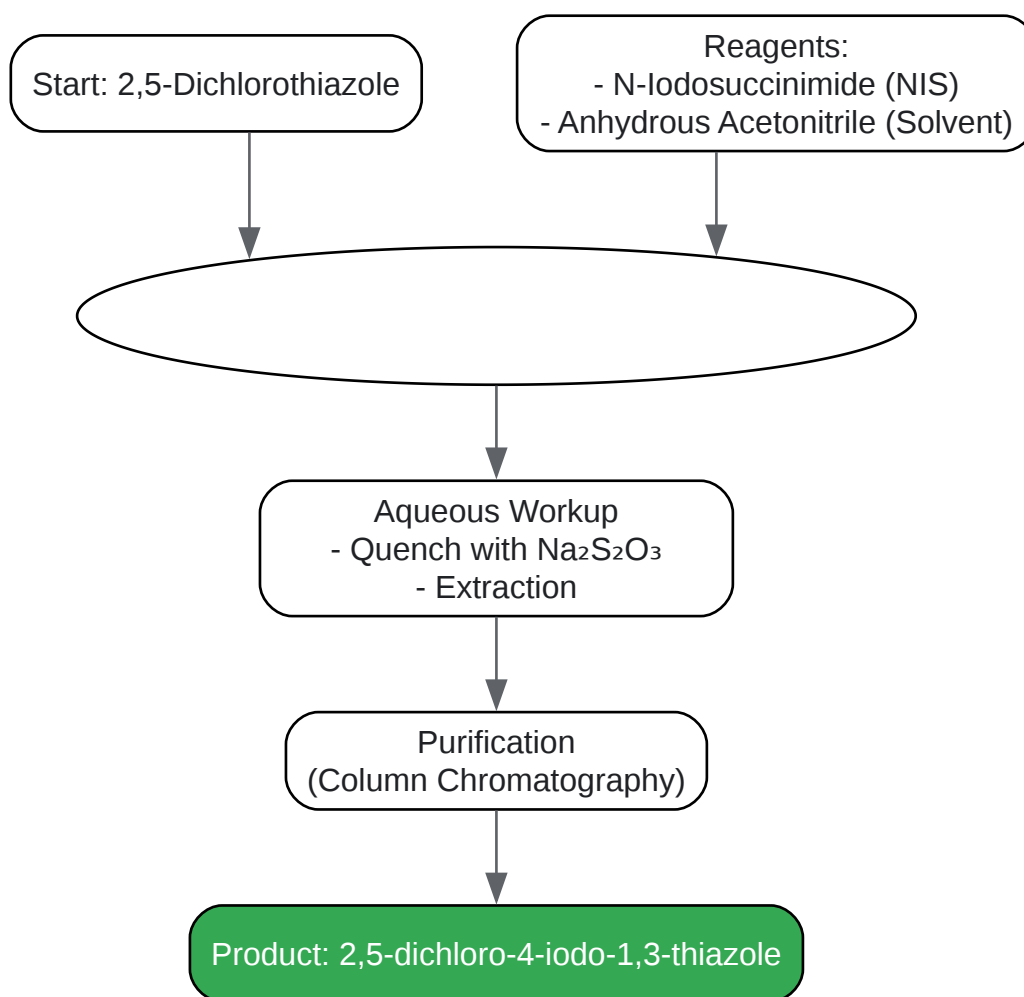
- In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2,5-dichlorothiazole (1 equivalent) in anhydrous acetonitrile.
- Add N-Iodosuccinimide (1.1 equivalents) to the solution in one portion.
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **2,5-dichloro-4-iodo-1,3-thiazole**.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.

A logical workflow for the synthesis is depicted in the following diagram:



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A logical workflow for the synthesis of **2,5-dichloro-4-iodo-1,3-thiazole**.

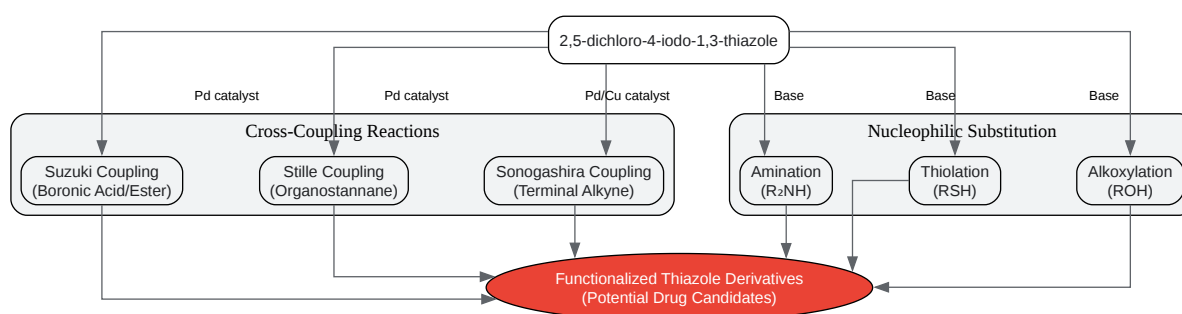
Reactivity and Potential Applications

The chemical reactivity of **2,5-dichloro-4-iodo-1,3-thiazole** is dictated by the electronic properties of the thiazole ring and the nature of the halogen substituents. The thiazole ring is electron-rich and susceptible to electrophilic attack.^[3] However, the presence of three electron-withdrawing halogen atoms deactivates the ring towards further electrophilic substitution.

The carbon-halogen bonds present multiple sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex molecules. The iodine atom is the most labile of the halogens and can be selectively replaced, for instance, in Stille or Suzuki cross-coupling reactions.

The potential applications of **2,5-dichloro-4-iodo-1,3-thiazole** in drug discovery are broad, given the established pharmacological importance of the thiazole scaffold. Halogenated thiazoles are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] This compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

The following diagram illustrates the potential reaction pathways for the functionalization of **2,5-dichloro-4-iodo-1,3-thiazole**:



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Potential reaction pathways for **2,5-dichloro-4-iodo-1,3-thiazole**.

Conclusion

2,5-dichloro-4-iodo-1,3-thiazole is a highly functionalized building block with significant potential for application in medicinal chemistry and materials science. While detailed experimental data on this specific compound remains scarce in publicly accessible literature, its synthesis is achievable through established halogenation protocols. Its rich chemical reactivity, stemming from the three distinct carbon-halogen bonds, offers a versatile platform for the development of novel and complex molecular architectures. Further research into the synthesis, characterization, and biological evaluation of this and related polyhalogenated thiazoles is warranted to fully explore their therapeutic potential.

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